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Compound Name: Gsk583

Cat. No.: B15603638

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gsk583, a potent and selective inhibitor
of Receptor-Interacting Protein Kinase 2 (RIPK2). It details the compound's mechanism of
action, summarizes its application in various inflammatory disease models, and provides
comprehensive experimental protocols for its use. This document is intended to serve as a core
resource for researchers and professionals in the fields of immunology, inflammation, and drug
discovery.

Introduction to Gsk583 and its Mechanism of Action

Gsk583 is a small molecule inhibitor that demonstrates high potency and selectivity for RIPK2,
a critical kinase in the nucleotide-binding oligomerization domain (NOD)-like receptor signaling
pathway.[1][2][3] The NOD1 and NOD?2 receptors are intracellular sensors that recognize
bacterial peptidoglycans, initiating an innate immune response.[2][3][4] Upon activation, NOD1
and NOD2 recruit and activate RIPK2, leading to downstream activation of nuclear factor
kappa B (NF-kB) and mitogen-activated protein kinases (MAPKS).[4][5] This signaling cascade
results in the production of pro-inflammatory cytokines and chemokines, such as TNF-q, IL-6,
and IL-8.[4][6]

Gsk583 functions as a Type | kinase inhibitor, competing with ATP for binding to the ATP-
binding pocket of RIPK2.[7][8] This action prevents the autophosphorylation and subsequent
activation of RIPK2, thereby blocking the downstream inflammatory signaling.[3] Some studies
also suggest that the efficacy of RIPK2 inhibitors like Gsk583 may be related to their ability to
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allosterically interfere with the interaction between RIPK2 and the E3 ligase X-linked inhibitor of

apoptosis protein (XIAP), which is crucial for RIPK2 ubiquitination and signaling.[7][8][9]

While Gsk583 also shows binding affinity for RIPK3, it does not functionally inhibit RIPK3-
dependent necroptosis in cellular assays.[1] Its primary and well-characterized role is the

inhibition of the NOD-RIPK2 signaling axis.

Quantitative Data Summary

The following tables summarize the key quantitative data for Gsk583, including its inhibitory

potency and pharmacokinetic parameters.

Table 1: In Vitro Inhibitory Potency of Gsk583

Target/Assay Species IC50 Reference(s)
RIPK2 (Biochemical
Human 5nM [1][10]
Assay)
RIPK2 (Biochemical
Rat 2nM
Assay)
MDP-stimulated TNF- Primary Human
: 8 nM [1](6]
o production Monocytes
MDP-stimulated TNF-
) Human Whole Blood 237 nM [6]
o production
TNF-a and IL-6 Human CD and UC
) o ~200 nM [1][6]

production Biopsies
hERG lon Channel

. 7.45 uM [6][10]
Inhibition
Cyp3A4 Inhibition 5uM [1][10]

Table 2: Pharmacokinetic Parameters of Gsk583
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Route of Volume of . o
. o Clearance o Bioavailabil Reference(s
Species Administrat Distribution
i (CL) ity (F) )
ion (vd)
Rat Oral Low Moderate Moderate [1][6]
Mouse Oral Low Moderate Moderate [1][6]

Note: Specific numerical values for PK parameters were described as "low" or "moderate” in
the source material.

Experimental Protocols

Detailed methodologies for key experiments involving Gsk583 are provided below.

In Vitro Inhibition of MDP-Stimulated TNF-a Production
in Primary Human Monocytes

Objective: To determine the potency of Gsk583 in inhibiting NOD2-mediated cytokine
production in primary human monocytes.

Materials:

Primary human monocytes

Gsk583

Muramyl dipeptide (MDP)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

TNF-a immunoassay kit (e.g., ELISA)
Protocol:
« |solate primary human monocytes from peripheral blood mononuclear cells (PBMCSs).

o Plate the monocytes in a 96-well plate at a suitable density.
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e Pre-treat the cells with a serial dilution of Gsk583 for 30 minutes.[1]
» Stimulate the cells with 1 pg/mL MDP for 6 hours to activate the NOD2 pathway.[10]
o Collect the cell culture supernatant.

o Measure the concentration of TNF-a in the supernatant using a TNF-a immunoassay kit
according to the manufacturer's instructions.

o Calculate the percent inhibition of TNF-a production for each concentration of Gsk583 and
determine the IC50 value.

Ex Vivo Cytokine Inhibition in Human Inflammatory
Bowel Disease (IBD) Biopsies

Objective: To assess the efficacy of Gsk583 in reducing spontaneous pro-inflammatory
cytokine release from inflamed intestinal tissues of Crohn's disease (CD) and ulcerative colitis
(UC) patients.

Materials:

Colonic biopsy samples from CD or UC patients[11]

Gsk583

Culture medium

Pro-inflammatory cytokine immunoassay kits (e.g., for TNF-q, IL-6)

Protocol:

Obtain fresh colonic biopsy samples from patients with active CD or UC.

Place the biopsies in culture medium.

Treat the biopsy cultures with varying concentrations of Gsk583.

Incubate the cultures for a specified period (e.g., 24 hours).

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b15603638?utm_src=pdf-body
https://www.selleckchem.com/products/gsk583.html
https://www.chemicalprobes.org/gsk583
https://www.benchchem.com/product/b15603638?utm_src=pdf-body
https://www.benchchem.com/product/b15603638?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8079979/
https://www.benchchem.com/product/b15603638?utm_src=pdf-body
https://www.benchchem.com/product/b15603638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Collect the culture supernatants.

e Measure the concentrations of TNF-a and IL-6 in the supernatants using appropriate
immunoassay Kkits.

o Determine the dose-dependent effect of Gsk583 on cytokine production.

In Vivo Murine Model of Acute Peritonitis

Objective: To evaluate the in vivo efficacy of Gsk583 in an acute inflammation model.

Materials:

Mice (e.g., C57BL/6)

Gsk583 formulated for oral administration

Muramyl dipeptide (MDP)

Phosphate-buffered saline (PBS)

Reagents for peritoneal lavage and cytokine measurement

Protocol:

Administer Gsk583 or vehicle control to mice via oral gavage.

o After a specified pre-treatment time, induce peritonitis by intraperitoneal injection of MDP.
o At a defined time point post-MDP injection (e.g., 4 hours), euthanize the mice.[2]

o Perform peritoneal lavage with PBS to collect peritoneal cells and fluid.

e Measure the levels of pro-inflammatory cytokines (e.g., TNF-q, IL-6) in the peritoneal lavage
fluid.

e Analyze the recruitment of inflammatory cells (e.g., neutrophils) to the peritoneum via flow
cytometry or cell counting.
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o Compare the inflammatory readouts between Gsk583-treated and vehicle-treated groups.

Visualization of Signaling Pathways and

Experimental Workflows
NOD2-RIPK2 Signaling Pathway and Point of Gsk583
Inhibition
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Click to download full resolution via product page

Caption: Gsk583 inhibits the NOD2-RIPK2 signaling pathway by blocking RIPK2 activation.

Experimental Workflow for In Vitro Gsk583 Potency
Assay
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Caption: Workflow for determining the in vitro potency of Gsk583.
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Application of Gsk583 in Inflammatory Disease
Models

Gsk583 has been utilized as a tool compound to investigate the role of RIPK2 in various
inflammatory disease models.

 Inflammatory Bowel Disease (IBD): In models of IBD, such as TNBS-induced colitis,
inhibition of RIPK2 has been shown to reduce disease severity.[6][12] Gsk583 has
demonstrated efficacy in reducing the spontaneous release of pro-inflammatory cytokines
from colonic biopsies of Crohn's disease and ulcerative colitis patients, supporting the
pathogenic role of RIPK2 in human IBD.[11] However, in a SHIP—/— murine model of Crohn's
disease-like ileitis, while a Gsk583 analog effectively inhibited RIPK2 in vitro, it unexpectedly
exacerbated intestinal inflammation in vivo, highlighting the complexity of targeting this
pathway in specific disease contexts.[7]

» Rheumatoid Arthritis (RA): The NOD2/RIPK2 signaling pathway is implicated in the
development of experimental arthritis.[6] In a methylated bovine serum albumin (MBSA)-
induced arthritis mouse model, RIPK2 deficiency resulted in reduced neutrophil migration,
cartilage erosion, and production of inflammatory cytokines like IL-17 and TNF-a.[6] While
direct in vivo studies with Gsk583 in RA models are not extensively detailed in the provided
search results, its ability to inhibit key inflammatory mediators suggests its utility in studying
the contribution of the NOD2 pathway to arthritis pathogenesis.

o Multiple Sclerosis (MS): The role of RIPK2 has been investigated in the experimental
autoimmune encephalomyelitis (EAE) mouse model of MS.[6][13] RIPK2-deficient mice
immunized with myelin oligodendrocyte glycoprotein (MOG) showed reduced T cell
infiltration into the central nervous system, decreased inflammatory infiltrate and axon
demyelination in the spinal cord, and less severe hind-limb paralysis.[6] The use of RIPK2
inhibitors like WEHI-345 in the EAE model has also shown therapeutic benefit, suggesting
that Gsk583 could be a valuable tool for further dissecting the role of this pathway in
neuroinflammation.[6]

Limitations and Future Directions

Despite its potency and selectivity as a research tool, Gsk583 was not progressed as a clinical
drug candidate due to several limiting factors. These include off-target activity against the
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hERG ion channel and Cyp3A4, as well as a suboptimal pharmacokinetic profile that would not
achieve a therapeutic response within an acceptable dose range in humans.[1][6][14]

Nevertheless, Gsk583 remains a valuable preclinical tool for elucidating the role of RIPK2 in
inflammatory processes. Its use in acute in vivo inflammation models is supported by sufficient
systemic exposure in rodents.[1] Future research could leverage Gsk583 to further explore the
intricate role of NOD-like receptor signaling in a broader range of inflammatory and
autoimmune diseases. The insights gained from studies using Gsk583 have also paved the
way for the development of second-generation RIPK2 inhibitors with improved safety and
pharmacokinetic profiles.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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